molecular formula C38H49NO11 B1679330 Rifamycin CAS No. 15105-92-7

Rifamycin

Numéro de catalogue B1679330
Numéro CAS: 15105-92-7
Poids moléculaire: 697.8 g/mol
Clé InChI: MRUNNYXNBAKPBP-YGYFUBKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rifamycin is an antibiotic that is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . It is a subclass of the larger family of ansamycins . Rifamycin is particularly effective against mycobacteria, and is therefore used to treat tuberculosis, leprosy, and mycobacterium avium complex (MAC) infections . It is also used to treat travelers’ diarrhea caused by certain bacteria .


Synthesis Analysis

Rifamycins were first isolated in 1957 from a fermentation culture of Streptomyces mediterranei . A semi-synthetic Rifamycin was prepared using the Alder-Ene reaction . The Alder-Ene reaction was used to introduce a relatively bulky group close to C21 to protect its hydroxy group .


Molecular Structure Analysis

Rifamycin has a molecular formula of C37H47NO12 . It is a member of the ansa-mycin family, which demonstrates antimicrobial properties against both Gram-positive and some Gram-negative bacteria .


Physical And Chemical Properties Analysis

Rifamycin has a molar mass of 697.778 g·mol −1 . It is a small molecule and is part of the larger family of ansamycins .

Applications De Recherche Scientifique

RNA Polymerase Inhibition and Antibacterial Applications

Rifamycins are primarily known for inhibiting RNA polymerase in various bacterial genera, making them effective against a range of bacterial infections. For instance, Rifampicin remains a critical component of combination therapy for tuberculosis (TB) and is used for treating Gram-positive prosthetic joint and valve infections where biofilms are common (Rothstein, 2016). Additionally, Rifabutin is useful for AIDS patients in treating mycobacterial infections like TB and Mycobacterium avium complex (MAC), given its fewer drug-drug interactions with AIDS medications. It's occasionally used in combination to eradicate Helicobacter pylori, causing peptic ulcer disease (Rothstein, 2016).

Analytical Method Development

In the field of analytical chemistry, a quantum dots-based method using a multicommutated flow system was developed for the determination of Rifamycins, particularly Rifampicin and Rifaximin, in pharmaceutical formulations and human urine. This method leverages the quenching effect of these drugs on the fluorescence of water-soluble mercaptopropionic acid-capped CdTe quantum dots, offering a rapid, simple, and reliable strategy for quality control of these drugs (Jiménez-López et al., 2016).

Structural Interactions and Antibacterial Potency

A study on the specific interactions between rifamycin antibiotics and water revealed the formation of temperature- and solvent-dependent equilibria between different conformers of rifamycins in solutions. The B- and C-type conformers are exclusively formed in the presence of water molecules, influencing the antibiotics' ability to overcome natural cell barriers and their range of antibacterial potency (Pyta et al., 2019).

Redesign to Overcome Resistance

Efforts to redesign rifamycins to overcome ADP-ribosylation-mediated resistance have been undertaken. Using a structure-based approach, rifamycins were strategically modified to block ADP-ribosylation while preserving on-target activity. This led to the development of analogs with significant in vivo antibacterial efficacy, highlighting the potential for overcoming resistance mechanisms in clinical settings (Lan et al., 2022).

Anti-inflammatory Activities

Rifamycin SV has been identified to exhibit strong anti-inflammatory in vitro activity. It stimulates PXR transcriptional activity and inhibits IL1β-induced synthesis of inflammatory chemokine, IL8. This study aimed to further evaluate the anti-inflammatory activities of rifamycin by analyzing its effect on key regulators of inflammation: PXR and NFκB (Rosette et al., 2019).

Safety And Hazards

Rifamycin may cause damage to organs and is very toxic to aquatic life with long-lasting effects . It is advised not to breathe dust/fume/gas/mist/vapours/spray of Rifamycin . It is also recommended to wash thoroughly after handling and avoid release to the environment .

Propriétés

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYPODYNSCCOU-ODRIEIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt)
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1032014
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes. The inhibition of the RNA synthesis is thought to be related with the initiation phase of the process and to involve stacking interactions between the naphthalene ring and the aromatic moiety in the polymerase. As well, it has been suggested that the presence of zinc atoms in the polymerase allows for the binding of phenolic -OH groups of the naphthalene ring. In eukaryotic cells, the binding is significantly reduced making them at least 100 to 10,000 times less sensitive to the action of rifamycins. The members of the rifamycin family present the same mechanism of action and the structural modifications are usually related to pharmacokinetic properties as well as to the interaction with eukaryotic cells.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifamycin

CAS RN

6998-60-3
Record name Rifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6998-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifamycin SV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin
Reactant of Route 2
Rifamycin
Reactant of Route 3
Rifamycin
Reactant of Route 4
Rifamycin
Reactant of Route 5
Rifamycin
Reactant of Route 6
Rifamycin

Citations

For This Compound
33,800
Citations
HG Floss, TW Yu - Chemical reviews, 2005 - ACS Publications
… was the first rifamycin used clinically. Rifamycin SV is a biosynthetic precursor of rifamycin B, 27 … step, resulting in the accumulation of rifamycin SV. However, strain optimization of this …
Number of citations: 675 pubs.acs.org
MD Surette, P Spanogiannopoulos… - Accounts of Chemical …, 2021 - ACS Publications
… , GD A rifamycin inactivating phosphotransferase family … novel rifamycin-sensitive genetic regulatory element upstream from resistance genes and use it to identify the unknown rifamycin …
Number of citations: 16 pubs.acs.org
RA Adams, G Leon, NM Miller, SP Reyes… - The Journal of …, 2021 - nature.com
… X to rifamycin W [40, 51]. The enzymes Rif5, Rif20, and Rif14 are involved in the conversion of rifamycin W to rifamycin … deleted leads to the accumulation of rifamycin W, which has been …
Number of citations: 27 www.nature.com
N Maggi, CR Pasqualucci, R Ballotta, P Sensi - Chemotherapy, 1966 - karger.com
… chromophoric moiety of the rifamycin molecule did not … rifamycin SV, in the therapy of experimental infections by oral administration (6). Moreover, the availability of the 3-formyl rifamycin …
Number of citations: 382 karger.com
PR August, L Tang, YJ Yoon, S Ning, R Müller, TW Yu… - Chemistry & biology, 1998 - cell.com
… of the polyketidederived framework, and rifamycin resistance and export. Putative … rifamycin B production and resulted in the formation of P8/1-OG, a known shunt product of rifamycin …
Number of citations: 418 www.cell.com
W Wehrli, F Knüsel, K Schmid… - Proceedings of the …, 1968 - National Acad Sciences
… The rifamycin derivatives used in this work were rifampicin,6 rifamycin B,7 and rifamycin SV.… The results reported in this paper indicate that rifampicin and other rifamycin derivatives form …
Number of citations: 451 www.pnas.org
WJ Burman, K Gallicano, C Peloquin - Clinical pharmacokinetics, 2001 - Springer
… [111,112] The rifamycin antibacterials have in vitro activity … pathogens develop resistance to rifamycin monotherapy, this … relative roles of rifamycin and non-rifamycin components in a …
Number of citations: 418 link.springer.com
TW Yu, Y Shen, Y Doi-Katayama… - Proceedings of the …, 1999 - National Acad Sciences
The assembly of the polyketide backbone of rifamycin B on the type I rifamycin polyketide synthase (PKS), encoded by the rifA–rifE genes, is terminated by the product of the rifF gene, …
Number of citations: 170 www.pnas.org
WW Hoover, EH Gerlach, DJ Hoban… - … and infectious disease, 1993 - Elsevier
Rifaximin, a rifamycin derivative, was evaluated in vitro to assess its spectrum and potency against a wide variety of bacteria, yeasts, viruses, and parasites. High concentrations of …
Number of citations: 145 www.sciencedirect.com
R Lal, S Lal - Bioessays, 1994 - Wiley Online Library
… Rifamycin is a … , rifamycin treatment specifically inhibits the initiation of RNA synthesis by binding to β‐subunit of RNA polymerase. Apart from its activity against the bacteria, rifamycin …
Number of citations: 37 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.